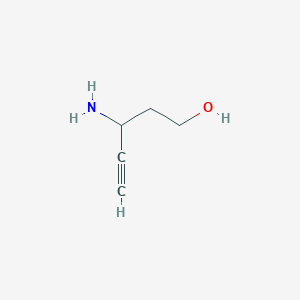
3-Aminopent-4-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminopent-4-yn-1-ol is an organic compound with the molecular formula C5H9NO It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a pentynyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopent-4-yn-1-ol typically involves the reaction of propargyl alcohol with ammonia or an amine under specific conditions. One common method is the catalytic hydrogenation of 3-nitropent-4-yn-1-ol, followed by reduction to yield the desired amino alcohol.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, ensuring high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxo compounds.
Reduction: The compound can be reduced to form saturated amino alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 3-oxopent-4-yn-1-ol.
Reduction: Formation of 3-aminopentanol.
Substitution: Formation of various substituted pentynyl derivatives.
Aplicaciones Científicas De Investigación
3-Aminopent-4-yn-1-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-Aminopent-4-yn-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the hydroxyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects.
Comparación Con Compuestos Similares
3-Aminopent-4-en-1-ol: Similar structure but with a double bond instead of a triple bond.
3-Aminopentanol: Saturated analog with no unsaturation in the carbon chain.
4-Aminobut-2-yn-1-ol: Similar structure with a shorter carbon chain.
Uniqueness: 3-Aminopent-4-yn-1-ol is unique due to the presence of both an amino group and a hydroxyl group on a pentynyl chain. This combination of functional groups and the presence of a triple bond confer unique reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C5H9NO |
|---|---|
Peso molecular |
99.13 g/mol |
Nombre IUPAC |
3-aminopent-4-yn-1-ol |
InChI |
InChI=1S/C5H9NO/c1-2-5(6)3-4-7/h1,5,7H,3-4,6H2 |
Clave InChI |
HKGLKSNOXALFCJ-UHFFFAOYSA-N |
SMILES canónico |
C#CC(CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


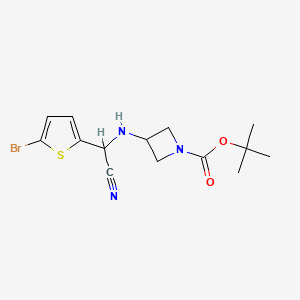
![methyl 4-[(1H-indol-1-ylacetyl)amino]benzoate](/img/structure/B14884881.png)
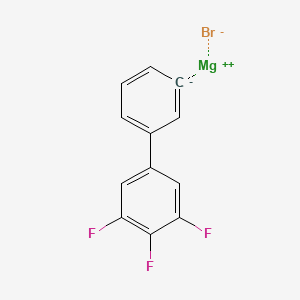

![Bicyclo[2.2.1]hepta-2,5-diene;carbanide;dichloropalladium](/img/structure/B14884904.png)
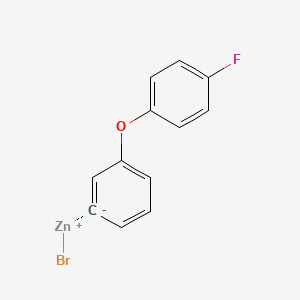
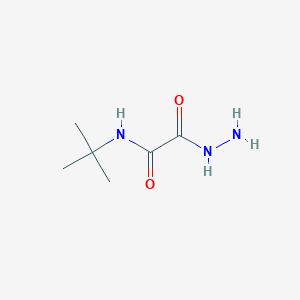
![9-(3,4-Dimethylphenyl)-3-((3-methoxybenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14884921.png)

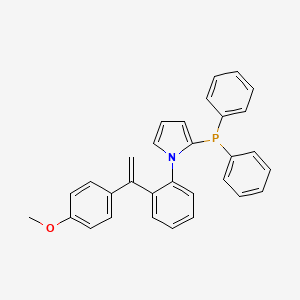

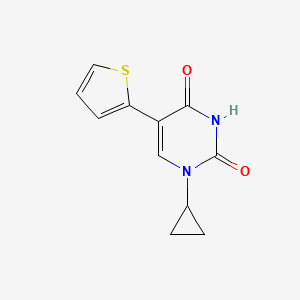
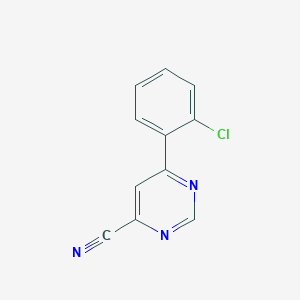
![1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride](/img/structure/B14884988.png)
